molecular formula C10H15N3OS2 B4838542 2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide CAS No. 667436-26-2

2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide

Cat. No. B4838542
CAS RN: 667436-26-2
M. Wt: 257.4 g/mol
InChI Key: OAATYRSSOZTCLD-UHFFFAOYSA-N
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Description

2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide, also known as PHT, is a compound that has gained attention in scientific research due to its potential pharmacological properties. PHT has been studied for its potential use in treating various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

The exact mechanism of action of 2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. 2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. Additionally, 2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide has been shown to activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In animal studies, 2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide has been shown to decrease tumor growth and increase survival rates. 2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide has also been shown to reduce inflammation and oxidative stress in animal models of arthritis and multiple sclerosis. Additionally, 2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide has been shown to regulate blood glucose levels in animal studies, indicating its potential use in treating diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide in lab experiments is its low toxicity. 2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide has been shown to have low toxicity in animal studies, indicating its potential safety for use in humans. Additionally, 2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide has been shown to have high stability, making it a good candidate for drug development. However, one limitation of using 2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are many future directions for 2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide research. One potential direction is to further investigate its anti-cancer properties and its potential use in combination with other cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide and its potential use in treating other diseases, such as diabetes and inflammation. Further studies are also needed to optimize the synthesis method of 2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide to increase its yield and purity.

Scientific Research Applications

2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide has been studied for its potential use in treating various diseases. In cancer research, 2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide has also been studied for its anti-inflammatory properties, which may be useful in treating diseases such as arthritis and multiple sclerosis. Additionally, 2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide has been shown to regulate blood glucose levels in animal studies, indicating its potential use in treating diabetes.

properties

IUPAC Name

1-[(5-methylthiophene-3-carbonyl)amino]-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS2/c1-3-4-11-10(15)13-12-9(14)8-5-7(2)16-6-8/h5-6H,3-4H2,1-2H3,(H,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAATYRSSOZTCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NNC(=O)C1=CSC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901146012
Record name 5-Methyl-3-thiophenecarboxylic acid 2-[(propylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

667436-26-2
Record name 5-Methyl-3-thiophenecarboxylic acid 2-[(propylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667436-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-thiophenecarboxylic acid 2-[(propylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide
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2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide

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